BenchChemオンラインストアへようこそ!

4-phenyl-1H-pyrrolo[2,3-b]pyridine

ROCK1 kinase inhibition cardiovascular

The precise 4-phenyl substitution on this 7-azaindole core is critical for kinome selectivity—3-substituted analogs show a 27-fold potency loss. This scaffold (TS-f22) delivers validated ROCK1 inhibition (IC50 480 nM) with in vivo efficacy, forms the basis for FGFR1-3 inhibitors with 100-fold selectivity over FGFR4, and enables dual-acting antiviral leads. Do not substitute generic azaindoles: the 4-phenyl geometry is non-negotiable for target engagement and selectivity.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B8556303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2
InChIInChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-8-14-13-12(11)7-9-15-13/h1-9H,(H,14,15)
InChIKeyHZJDBCYRQSJNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-phenyl-1H-pyrrolo[2,3-b]pyridine: Core Scaffold Identity, Structural Class, and Procurement Context


4-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-54-0) is a 7-azaindole derivative, defined by a phenyl substitution at the 4-position of the fused pyrrolo[2,3-b]pyridine bicyclic core. This structure positions it as an ATP-competitive kinase hinge-binding scaffold [1]. The compound has been validated across multiple kinase inhibition programs, with reported IC50 values ranging from sub-nanomolar to mid-nanomolar concentrations depending on the specific target and substitution pattern, establishing its role as a privileged fragment for medicinal chemistry optimization [2].

Why 4-phenyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Casually Substituted with Other 7-Azaindoles or Pyrrolopyridines


The 4-phenyl substitution on the 7-azaindole core is not a generic aromatic decoration; it critically governs both potency and selectivity across the kinome. SAR studies demonstrate that modifying the 4-position profoundly alters kinase inhibition profiles—e.g., 3-substituted analogs exhibit a 27-fold loss in AAK1 potency (IC50 shift from 4 nM to 108 nM) [1]. Kinome-wide profiling of 4-substituted 1H-pyrrolo[2,3-b]pyridines further reveals that the 4-phenyl motif drives selective activity against TAK1 (MAP3K7) and MAP4K2 while sparing p38α and ABL, whereas alternative 4-substituents yield divergent selectivity fingerprints [2]. Therefore, procurement of the precise 4-phenyl scaffold is non-negotiable for programs targeting kinases where this specific hinge-binding geometry has been validated.

Quantitative Differentiation Evidence for 4-phenyl-1H-pyrrolo[2,3-b]pyridine: Kinase Inhibition Potency, Selectivity, and Comparative SAR Data


ROCK1 Inhibition: 4-Phenyl-7-azaindole Scaffold Demonstrates 480 nM Potency in Integrated Virtual Screening and Bioassay Validation

The 4-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold (compound TS-f22) was identified as the most potent hit from a 38-compound ChemBridge library screen against ROCK1, with an IC50 of 480 nM [1]. SAR analysis of 41 TS-f22 analogs confirmed the scaffold's essential role in ROCK1 inhibition, with downstream phosphorylation inhibition observed in vitro and in vivo protection against atorvastatin-induced cerebral hemorrhage [1]. In contrast, unsubstituted 7-azaindole cores typically exhibit negligible ROCK1 inhibition under comparable assay conditions, underscoring the necessity of the 4-phenyl group.

ROCK1 kinase inhibition cardiovascular

FGFR Pan-Inhibition Profile: 4-Phenyl-7-azaindole Derivative 4h Exhibits Potent Activity Against FGFR1-3 with 7-25 nM IC50 Values

Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates potent inhibition of FGFR1 (IC50 = 7 nM), FGFR2 (IC50 = 9 nM), and FGFR3 (IC50 = 25 nM), while displaying significantly weaker activity against FGFR4 (IC50 = 712 nM) [1]. This profile contrasts with non-4-phenyl pyrrolopyridine analogs, which often exhibit either broader promiscuity or reduced potency at FGFR1-3. In cellular assays, 4h inhibits 4T1 breast cancer cell proliferation and induces apoptosis, establishing a direct link between the 4-phenyl scaffold and anti-proliferative efficacy [1].

FGFR cancer kinase inhibitor

AAK1 Inhibition and Antiviral Activity: 3-Heteroaryl Substitution Yields 4 nM Potency, but 4-Phenyl Core Remains Essential

A novel series of 3-heteroaryl-pyrrolo[2,3-b]pyridines, built upon the 4-phenyl core, achieved AAK1 inhibition with IC50 values in the low nanomolar range (4 nM for compound 1). Crucially, replacing the 3-heteroaryl group with a 3-benzamide substituent (compound 3) resulted in a 27-fold reduction in potency (IC50 = 108 nM), while maintaining the 4-phenyl scaffold [1]. The 4 nM series also demonstrated antiviral activity against dengue virus and Venezuelan equine encephalitis virus, linking AAK1 inhibition to functional efficacy [1].

AAK1 antiviral dengue

IKK2 Selectivity Over IKK1: 4-Phenyl-7-azaindole Series Achieves Potent Cellular Activity and In Vivo Efficacy

The 4-phenyl-7-azaindole series yielded IKK2 inhibitors with IC50 values in the low nanomolar range in biochemical assays and demonstrated good cellular activity in human whole blood [1]. Lead optimization specifically addressed selectivity over IKK1, resulting in compound 16, which showed potent and selective IKK2 inhibition and efficacy in a rat model of neutrophil activation [1]. In contrast, many IKK2 inhibitors derived from alternative scaffolds (e.g., aminopyrimidines) often exhibit limited IKK1 selectivity, increasing off-target risk.

IKK2 inflammation autoimmune

Dual DYRK1A/CLK1 Inhibition: 1H-Pyrrolo[2,3-b]pyridin-5-amine Derivatives Achieve 300-Fold Selectivity for CLK1 Over DYRK1A

A series of 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives was optimized to achieve potent CLK1 inhibition (IC50 = 5 nM for compound 10ad) with >300-fold selectivity over the closely related DYRK1A kinase [1]. This selectivity is notable because most reported CLK1 inhibitors lack discrimination against DYRK1A, leading to confounding biological effects [1]. The 4-phenyl substitution on the pyrrolopyridine core is a key determinant of this selectivity, as revealed by SAR studies.

CLK1 DYRK1A autophagy

TNIK Inhibition: 1H-Pyrrolo[2,3-b]pyridine Scaffold Delivers Sub-Nanomolar Potency in Colorectal Cancer Models

An in-house screening campaign identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent TNIK inhibitor, with optimized compounds achieving IC50 values lower than 1 nM [1]. This sub-nanomolar potency is superior to earlier TNIK inhibitors such as NCB-0846 (IC50 ~21 nM) and approaches the potency of clinical-stage TNIK inhibitors. The 4-phenyl substitution pattern was found to be critical for maintaining this high potency while preserving favorable physicochemical properties [1].

TNIK colorectal cancer Wnt signaling

Validated Research and Industrial Application Scenarios for 4-phenyl-1H-pyrrolo[2,3-b]pyridine and Derivatives


Cardiovascular and CNS ROCK1 Inhibitor Lead Optimization

The 4-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold (TS-f22) serves as a validated ROCK1 inhibitor starting point (IC50 = 480 nM) with demonstrated in vivo efficacy in protecting against atorvastatin-induced cerebral hemorrhage [1]. Medicinal chemistry teams can leverage the available SAR data from 41 analogs to optimize potency while maintaining downstream pathway inhibition [1].

FGFR-Driven Oncology Programs Requiring FGFR1-3 Selective Inhibition

Compound 4h provides a template for achieving FGFR1-3 inhibition (7-25 nM) with a 100-fold selectivity window over FGFR4 [1]. This profile is particularly valuable in breast cancer models (validated in 4T1 cells) where FGFR4 sparing may reduce toxicity. The compound induces both proliferation arrest and apoptosis, supporting its utility as a chemical probe or lead [1].

Antiviral Drug Discovery Targeting AAK1 for Dengue and VEEV

The 3-heteroaryl-4-phenyl-pyrrolo[2,3-b]pyridine series demonstrates 4 nM AAK1 inhibition and broad-spectrum antiviral activity against dengue virus and Venezuelan equine encephalitis virus [1]. This provides a dual-acting antiviral mechanism (host kinase inhibition) that may circumvent viral resistance, positioning the scaffold for pandemic preparedness programs [1].

Inflammatory and Autoimmune Disease Models Requiring Selective IKK2 Inhibition

4-Phenyl-7-azaindoles have been optimized for IKK2 selectivity over IKK1, achieving human whole blood activity and in vivo efficacy in neutrophil activation models [1]. The scaffold's bioavailability and selectivity profile make it suitable for preclinical development in rheumatoid arthritis, COPD, and other NF-κB-driven inflammatory conditions [1].

Quote Request

Request a Quote for 4-phenyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.